REACTION_CXSMILES
|
C(O)C(O)CCCCCCCCCCCCC.C(O)C(O)CCCCCCCCCCCCCC.C(O)C(O)CCCCCCCCCCCCCCC.[CH:55]([OH:74])([OH:73])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH3:72].P([O-])(OC)OC>CO>[CH:55]([OH:73])([OH:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH3:69].[CH:55]([OH:73])([OH:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH3:72] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCCCCCCCCCCCC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCCCCCCCCCCCCC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCCCCCCCCCCCCCC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(O)O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
all percentages by weight) were charged to a glass reactor
|
Type
|
CUSTOM
|
Details
|
equipped with heater, agitator, Dean-Stark tube with condenser
|
Type
|
ADDITION
|
Details
|
were slowly added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 110° C.
|
Type
|
WAIT
|
Details
|
held at 120° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
held at 130° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
collecting in the trap
|
Type
|
CUSTOM
|
Details
|
stripped at 150° C.
|
Type
|
CUSTOM
|
Details
|
to remove volatile materials
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCC)(O)O.C(CCCCCCCCCCCCCCCCC)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 375 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |